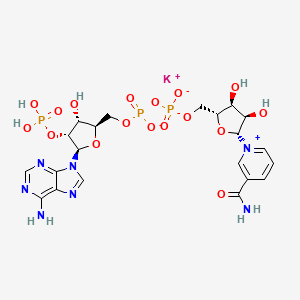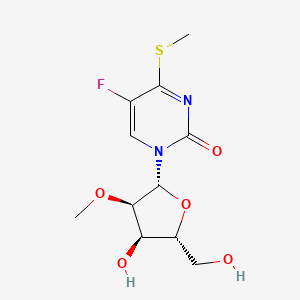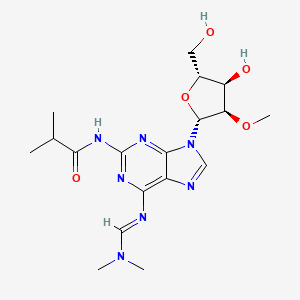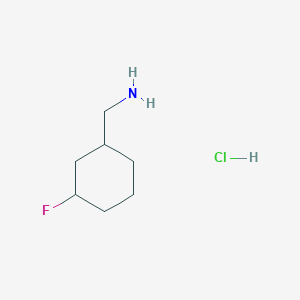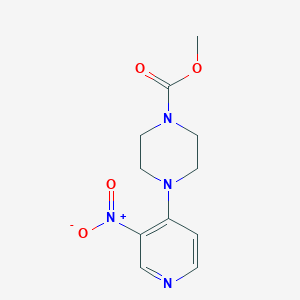![molecular formula C9H6N3NaO3 B1448290 Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1376152-71-4](/img/structure/B1448290.png)
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
描述
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a compound that belongs to the class of heterocyclic organic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative.
Cyclization to Form Oxadiazole Ring: The chalcone intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to form the corresponding pyridinethione derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.
科学研究应用
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of various industrial chemicals.
作用机制
The mechanism of action of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Compounds such as Sulfapyridine and other pyridine-based drugs share structural similarities with Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate.
Oxadiazole Derivatives:
Uniqueness
What sets this compound apart is its combined pyridine and oxadiazole structure, which provides a unique set of chemical and biological properties. This dual functionality can enhance its effectiveness in various applications, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSOKSZSXSFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


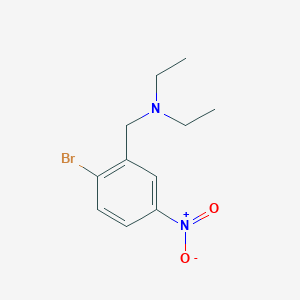
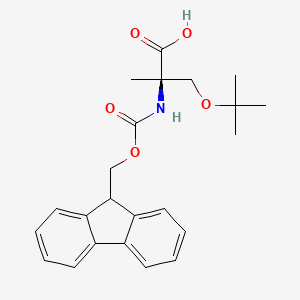
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

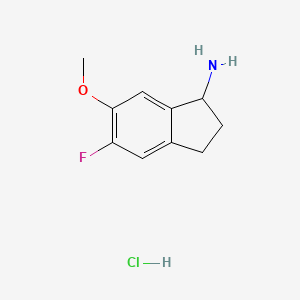
![5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
